REACTION_CXSMILES
|
[CH:1]([CH:3]([Br:6])[CH:4]=O)=O.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([NH2:15])[CH:10]=1.C(O)(=O)C>C(O)C>[Br:6][C:3]1[CH:1]=[N:15][C:11]2[C:12]([CH:4]=1)=[CH:13][CH:14]=[C:9]([O:8][CH3:7])[CH:10]=2
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C=O)Br
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This reaction mixture is stirred over night at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is subsequently removed in vacuum on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residual solid is partitioned between a water
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
EXTRACTION
|
Details
|
The filtrate is extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuum on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography with a mixture of hexane/ethyl acetate 8/2 as the eluent in a yield of 20% (700 mg)
|
Reaction Time |
10 d |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=NC2=CC(=CC=C2C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |